molecular formula C16H28FN6O7P B13413523 P-Gua-Ribf2F.TEA

P-Gua-Ribf2F.TEA

Cat. No.: B13413523
M. Wt: 466.40 g/mol
InChI Key: FNCPRROOKAFDQY-BXLLKWGRSA-N
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Description

P-Gua-Ribf2F.TEA is a synthetic compound with unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its complex structure and the specific interactions it undergoes, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Gua-Ribf2F.TEA involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as crystallization and chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

P-Gua-Ribf2F.TEA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs with different functional groups.

Scientific Research Applications

P-Gua-Ribf2F.TEA has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of P-Gua-Ribf2F.TEA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

P-Gua-Ribf2F.TEA can be compared with other similar compounds, such as:

    Guanfacine: A centrally acting alpha-2 adrenergic receptor agonist used in the treatment of hypertension and attention deficit hyperactivity disorder.

    Guanine: A purine base found in nucleic acids, involved in the formation of DNA and RNA.

    Guaifenesin: An expectorant used in the treatment of cough and congestion.

Uniqueness

This compound is unique due to its specific structure and the distinct interactions it undergoes. Unlike other similar compounds, it has a unique combination of functional groups and molecular properties that make it suitable for specific applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H28FN6O7P

Molecular Weight

466.40 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C10H13FN5O7P.C6H15N/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;1-4-7(5-2)6-3/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18);4-6H2,1-3H3/t3-,4-,6-,9-;/m1./s1

InChI Key

FNCPRROOKAFDQY-BXLLKWGRSA-N

Isomeric SMILES

CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)F)N=C(NC2=O)N

Canonical SMILES

CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N

Origin of Product

United States

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